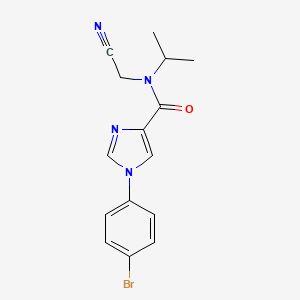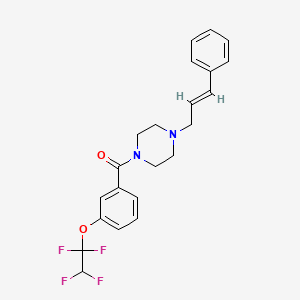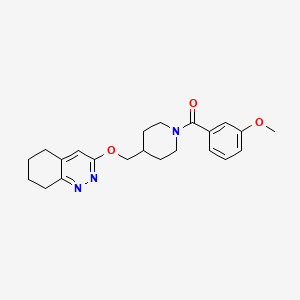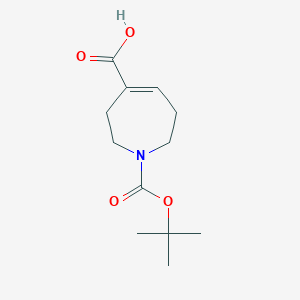
1-(4-bromophenyl)-N-(cyanomethyl)-N-(propan-2-yl)-1H-imidazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-bromophenyl)-N-(cyanomethyl)-N-(propan-2-yl)-1H-imidazole-4-carboxamide, also known as BRPIM, is a chemical compound that has gained attention in the field of scientific research due to its potential as a therapeutic agent. BRPIM is a member of the imidazole family of compounds and has been found to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 1-(4-bromophenyl)-N-(cyanomethyl)-N-(propan-2-yl)-1H-imidazole-4-carboxamide involves its ability to inhibit certain enzymes and signaling pathways in the body. It has been found to inhibit the activity of protein kinases, which are involved in cell growth and proliferation. 1-(4-bromophenyl)-N-(cyanomethyl)-N-(propan-2-yl)-1H-imidazole-4-carboxamide also inhibits the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is important for cognitive function.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-N-(cyanomethyl)-N-(propan-2-yl)-1H-imidazole-4-carboxamide has been found to have various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in the brain, which can help protect against neurodegenerative diseases such as Alzheimer's disease. 1-(4-bromophenyl)-N-(cyanomethyl)-N-(propan-2-yl)-1H-imidazole-4-carboxamide has also been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential anti-cancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(4-bromophenyl)-N-(cyanomethyl)-N-(propan-2-yl)-1H-imidazole-4-carboxamide in lab experiments is its potential as a therapeutic agent for various diseases. However, one limitation of using 1-(4-bromophenyl)-N-(cyanomethyl)-N-(propan-2-yl)-1H-imidazole-4-carboxamide in lab experiments is its potential toxicity, which needs to be further studied.
Orientations Futures
There are several future directions for the study of 1-(4-bromophenyl)-N-(cyanomethyl)-N-(propan-2-yl)-1H-imidazole-4-carboxamide. One direction is to further investigate its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease. Another direction is to study its potential as an anti-cancer agent in vivo. Additionally, the toxicity of 1-(4-bromophenyl)-N-(cyanomethyl)-N-(propan-2-yl)-1H-imidazole-4-carboxamide needs to be further studied to determine its safety for human use.
In conclusion, 1-(4-bromophenyl)-N-(cyanomethyl)-N-(propan-2-yl)-1H-imidazole-4-carboxamide is a chemical compound that has gained attention in the field of scientific research due to its potential as a therapeutic agent. Its synthesis method involves the reaction of 4-bromobenzyl cyanide with 1-tert-butyl-1H-imidazole-4-carboxamide in the presence of a base. 1-(4-bromophenyl)-N-(cyanomethyl)-N-(propan-2-yl)-1H-imidazole-4-carboxamide has been studied as a potential therapeutic agent for various diseases, including cancer and Alzheimer's disease. Its mechanism of action involves its ability to inhibit certain enzymes and signaling pathways in the body. 1-(4-bromophenyl)-N-(cyanomethyl)-N-(propan-2-yl)-1H-imidazole-4-carboxamide has various biochemical and physiological effects, including reducing oxidative stress and inflammation in the brain and inhibiting the growth of cancer cells. One advantage of using 1-(4-bromophenyl)-N-(cyanomethyl)-N-(propan-2-yl)-1H-imidazole-4-carboxamide in lab experiments is its potential as a therapeutic agent, but its potential toxicity needs to be further studied. There are several future directions for the study of 1-(4-bromophenyl)-N-(cyanomethyl)-N-(propan-2-yl)-1H-imidazole-4-carboxamide, including investigating its potential as a therapeutic agent for neurodegenerative diseases and studying its toxicity.
Méthodes De Synthèse
The synthesis method of 1-(4-bromophenyl)-N-(cyanomethyl)-N-(propan-2-yl)-1H-imidazole-4-carboxamide involves the reaction of 4-bromobenzyl cyanide with 1-tert-butyl-1H-imidazole-4-carboxamide in the presence of a base such as potassium carbonate. The reaction results in the formation of 1-(4-bromophenyl)-N-(cyanomethyl)-N-(propan-2-yl)-1H-imidazole-4-carboxamide, which can be purified through recrystallization.
Applications De Recherche Scientifique
1-(4-bromophenyl)-N-(cyanomethyl)-N-(propan-2-yl)-1H-imidazole-4-carboxamide has been studied as a potential therapeutic agent for various diseases, including cancer and Alzheimer's disease. It has been found to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. 1-(4-bromophenyl)-N-(cyanomethyl)-N-(propan-2-yl)-1H-imidazole-4-carboxamide has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
1-(4-bromophenyl)-N-(cyanomethyl)-N-propan-2-ylimidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN4O/c1-11(2)20(8-7-17)15(21)14-9-19(10-18-14)13-5-3-12(16)4-6-13/h3-6,9-11H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKVSICNDTXWBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC#N)C(=O)C1=CN(C=N1)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-((3,4-Dimethylphenyl)sulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2640697.png)
![N-[2-Methoxy-2-(oxolan-3-yl)ethyl]but-2-ynamide](/img/structure/B2640699.png)




![N-{2-[(4-ethoxyanilino)carbonyl]phenyl}nicotinamide](/img/structure/B2640706.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{methyl[1-(pyridin-2-yl)ethyl]amino}acetamide](/img/structure/B2640709.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2640710.png)
![2-Methoxyethyl 5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2640711.png)

![2-[(3,4-Dichlorobenzyl)sulfanyl]-4-(3,5-dichlorophenoxy)-5-methoxypyrimidine](/img/structure/B2640713.png)

![3-(2,5-dimethoxyphenyl)-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2640717.png)